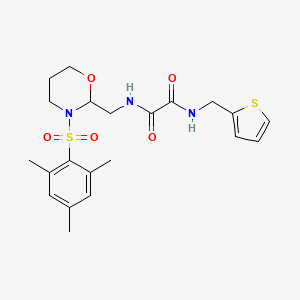
3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide" is a complex molecule that appears to be related to various research studies involving brominated aromatic compounds and propanamides. Although the exact compound is not directly studied in the provided papers, there are several closely related compounds that have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related brominated aromatic propanamides typically involves halogenated hydrocarbon amination reactions or cyclization reactions. For instance, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was achieved through a reaction between a chloro propanamide and dimethylamine hydrochloride . Similarly, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was synthesized from a brominated propanone and ethanolamine . These methods suggest that the synthesis of the compound may also involve halogenated intermediates and nucleophilic substitution reactions.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopies. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was found to crystallize in two polymorphs, both in the monoclinic system . Another compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, also crystallizes in the monoclinic system . These findings suggest that the compound "3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide" may also exhibit polymorphism and crystallize in a similar system.
Chemical Reactions Analysis
The related compounds have been shown to participate in various chemical reactions. For instance, 2-Hydroxy-2-methylpropiophenone, which shares a similar hydroxy-methylpropiophenone moiety, undergoes multiple arylation reactions in the presence of a palladium catalyst and aryl bromides . This indicates that the compound may also be reactive towards palladium-catalyzed cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized. The crystal packing of some compounds is influenced by hydrogen bonding, as seen in the case of some N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides . Additionally, the biological activity of related compounds, such as anti-Mycobacterium phlei activity, has been reported . These insights suggest that "3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide" may also exhibit specific intermolecular interactions and biological activities.
科学的研究の応用
Green Chemistry Applications
Ionic liquid halide nucleophilicity has been explored for the cleavage of ethers, providing a green protocol for regenerating phenols from ethers. This method involves the use of bromide ion in ionic liquid form, such as 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]), for the nucleophilic displacement of an alkyl group, demonstrating its utility in demethylation reactions and ether cleavage with moderate to good yield. The approach emphasizes environmental friendliness and effectiveness with reduced excess of hydrobromic acid, showcasing an attractive green chemical method (Boovanahalli, Kim, & Chi, 2004).
Antimicrobial and Antifungal Activities
Research into the bioactive constituents of "Jolyna laminarioides" has identified compounds with chymotrypsin inhibitory activity and antimicrobial properties against Escherichia coli and Shigella boydii. This highlights the potential of such compounds in developing antimicrobial agents (Atta-ur-rahman et al., 1997). Additionally, bromophenol derivatives from the red alga "Rhodomela confervoides" have shown selective cytotoxicity against human cancer cell lines, suggesting their potential in antitumor studies (Zhao et al., 2004).
特性
IUPAC Name |
3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(18,10-19-2)9-16-13(17)8-7-11-5-3-4-6-12(11)15/h3-6,18H,7-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJDEFDZSBWZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1Br)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B3012350.png)
![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)




![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)
![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B3012363.png)
![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)

![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)